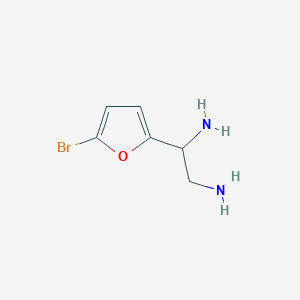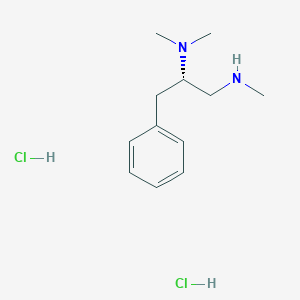
(S)-N1,N2,N2-Trimethyl-3-phenylpropane-1,2-diamine 2hcl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-N1,N2,N2-Trimethyl-3-phenylpropane-1,2-diamine 2HCl is a chemical compound that has garnered interest in various scientific fields due to its unique structure and properties This compound is a diamine derivative, characterized by the presence of two hydrochloride (HCl) molecules
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N1,N2,N2-Trimethyl-3-phenylpropane-1,2-diamine 2HCl typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the alkylation of a primary amine with a suitable alkyl halide, followed by the introduction of the phenyl group through a Friedel-Crafts alkylation reaction. The final step involves the addition of hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process typically includes steps such as:
Mixing and Heating: Combining the starting materials in a reactor and heating to the desired temperature.
Reaction Monitoring: Continuously monitoring the reaction progress using analytical techniques like gas chromatography.
Purification: Isolating the product through crystallization or distillation.
Quality Control: Ensuring the purity and quality of the final product through rigorous testing.
Chemical Reactions Analysis
Types of Reactions
(S)-N1,N2,N2-Trimethyl-3-phenylpropane-1,2-diamine 2HCl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: Reduction reactions can convert it into simpler amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the amine groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or potassium permanganate.
Reducing Agents: Lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield amine oxides, while substitution reactions can produce a variety of substituted amines.
Scientific Research Applications
(S)-N1,N2,N2-Trimethyl-3-phenylpropane-1,2-diamine 2HCl has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (S)-N1,N2,N2-Trimethyl-3-phenylpropane-1,2-diamine 2HCl exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N1,N2-Dimethyl-3-phenylpropane-1,2-diamine
- N1,N2,N2-Trimethyl-3-phenylpropane-1,2-diamine
- N1,N2,N2-Trimethyl-3-phenylpropane-1,2-diamine monohydrochloride
Uniqueness
(S)-N1,N2,N2-Trimethyl-3-phenylpropane-1,2-diamine 2HCl is unique due to its specific stereochemistry and the presence of two hydrochloride molecules. This configuration can influence its reactivity, solubility, and interactions with other molecules, making it distinct from similar compounds.
Properties
Molecular Formula |
C12H22Cl2N2 |
|---|---|
Molecular Weight |
265.22 g/mol |
IUPAC Name |
(2S)-1-N,2-N,2-N-trimethyl-3-phenylpropane-1,2-diamine;dihydrochloride |
InChI |
InChI=1S/C12H20N2.2ClH/c1-13-10-12(14(2)3)9-11-7-5-4-6-8-11;;/h4-8,12-13H,9-10H2,1-3H3;2*1H/t12-;;/m0../s1 |
InChI Key |
GJTMIDLCRBZVNV-LTCKWSDVSA-N |
Isomeric SMILES |
CNC[C@H](CC1=CC=CC=C1)N(C)C.Cl.Cl |
Canonical SMILES |
CNCC(CC1=CC=CC=C1)N(C)C.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


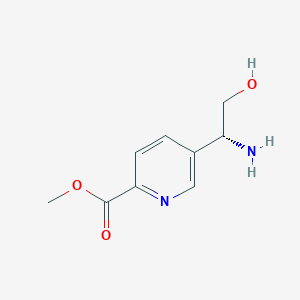


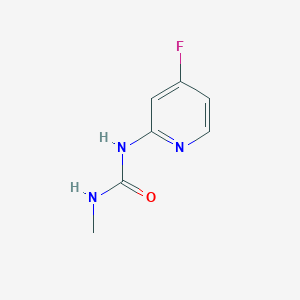
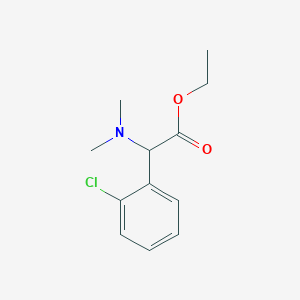
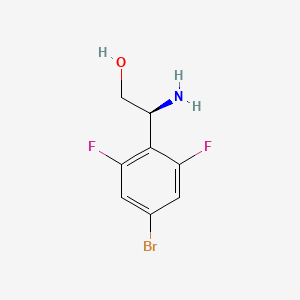
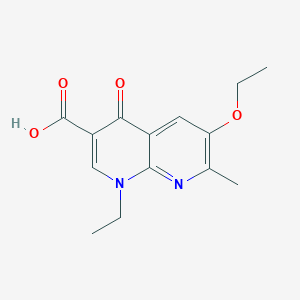

![1-Amino-1-[4-(difluoromethyl)phenyl]acetone](/img/structure/B13045229.png)

![N,N-dimethyl-4-[(2S)-pyrrolidin-2-yl]aniline](/img/structure/B13045242.png)
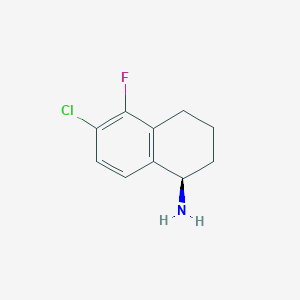
![1-[2-(Trifluoromethoxy)phenyl]ethane-1,2-diamine](/img/structure/B13045255.png)
